molecular formula C7H11NO B8629658 4-Oxo-3-azabicyclo[4.2.0]octane

4-Oxo-3-azabicyclo[4.2.0]octane

Cat. No. B8629658
M. Wt: 125.17 g/mol
InChI Key: LWNXJQPKSKLLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-3-azabicyclo[4.2.0]octane is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Oxo-3-azabicyclo[4.2.0]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxo-3-azabicyclo[4.2.0]octane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Oxo-3-azabicyclo[4.2.0]octane

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

3-azabicyclo[4.2.0]octan-4-one

InChI

InChI=1S/C7H11NO/c9-7-3-5-1-2-6(5)4-8-7/h5-6H,1-4H2,(H,8,9)

InChI Key

LWNXJQPKSKLLSI-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1CC(=O)NC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 0.48 g of bicyclo[3.2.0]heptan-3-one in 8 ml of formic acid was added 725 mg of hydroxylamine-O-sulfonic acid, followed by heat-refluxing for 3 hours. The reaction mixture was allowed to cool, poured into ice water, neutralized with a 5N sodium hydroxide aqueous solution, and extracted with chloroform. The organic layer was washed, dried, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give 48 mg of the title compound as a brown solid, which had the following physical properties.
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
725 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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